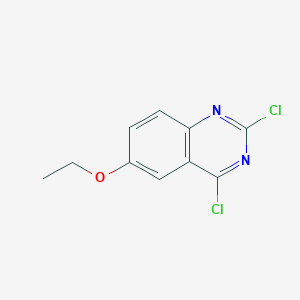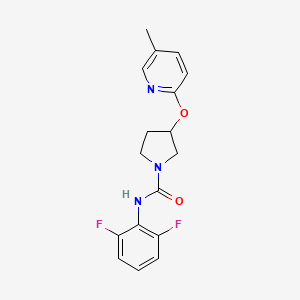
1-(Thiophene-3-carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antimicrobial Activity
The thiophene nucleus has been reported to exhibit significant antimicrobial properties . Compounds containing thiophene have shown greater inhibitory effects against various organisms, particularly against B. subtilis, E. coli, P. vulgaris, and S. aureus . The presence of the thiophene moiety in 1-(Thiophene-3-carbonyl)piperidine-4-carboxamide could potentially contribute to its application as an antimicrobial agent.
Anti-inflammatory Properties
Thiophene derivatives have been identified as effective anti-inflammatory agents . For instance, compounds like 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea act as anti-inflammatory agents . The structural similarity suggests that 1-(Thiophene-3-carbonyl)piperidine-4-carboxamide may also be explored for its anti-inflammatory potential.
Anticancer Applications
Thiophene-containing compounds have been associated with anti-cancer activities . Their ability to modulate estrogen receptors and inhibit kinases makes them potential candidates for cancer treatment . The incorporation of thiophene in 1-(Thiophene-3-carbonyl)piperidine-4-carboxamide could be leveraged in designing anti-cancer drugs.
Central Nervous System (CNS) Disorders
Piperidine derivatives are known to have applications in treating CNS disorders . They are present in pharmaceuticals that exhibit anti-psychotic, anti-arrhythmic, and anti-anxiety effects . The piperidine component of 1-(Thiophene-3-carbonyl)piperidine-4-carboxamide may offer therapeutic benefits for CNS-related conditions.
Serotonin Antagonists
Some thiophene derivatives work as serotonin antagonists and are used in the treatment of Alzheimer’s disease . The compound could be investigated for its potential to act as a serotonin antagonist, which would be valuable in neurodegenerative disease research.
Material Science Applications
Beyond medicinal chemistry, thiophene and its derivatives have attracted interest in material science due to their electronic properties. They are used in the development of organic semiconductors, conducting polymers, and photovoltaic materials . The thiophene moiety in 1-(Thiophene-3-carbonyl)piperidine-4-carboxamide might be utilized in creating new materials with desirable electronic characteristics.
Drug Design and Synthesis
The structural complexity of 1-(Thiophene-3-carbonyl)piperidine-4-carboxamide makes it a valuable scaffold in drug design and synthesis . Its two distinct moieties can be modified to create a combinatorial library of compounds with a wide range of pharmacological activities .
Enzyme Inhibition
Thiophene derivatives have been shown to inhibit various enzymes , which is crucial in the treatment of diseases where enzyme regulation is necessary . The compound’s potential for enzyme inhibition could be explored further in pharmacological research.
Mechanism of Action
Future Directions
Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
1-(thiophene-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c12-10(14)8-1-4-13(5-2-8)11(15)9-3-6-16-7-9/h3,6-8H,1-2,4-5H2,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBKFKUZRUKRMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophene-3-carbonyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2359122.png)
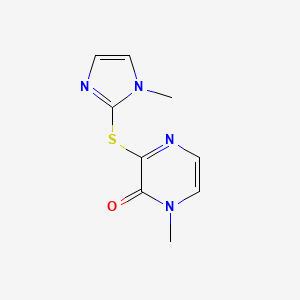

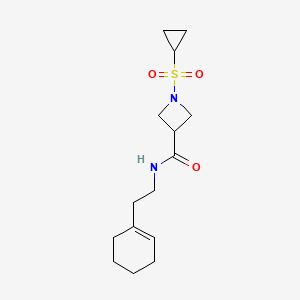
![N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2359130.png)
![2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-ylmethanamine](/img/structure/B2359131.png)
![Ethyl 3-oxo-4-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2359133.png)
![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2359134.png)
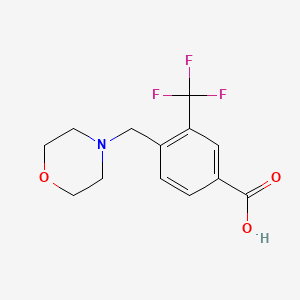

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]pyrrolidine-1-sulfonamide](/img/structure/B2359140.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2359141.png)
